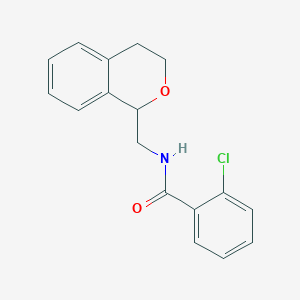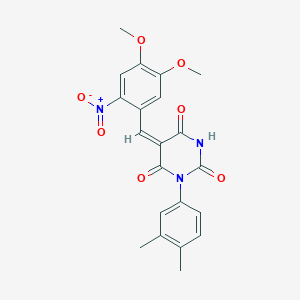![molecular formula C20H19BrO3 B4966798 7-[(2-bromobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B4966798.png)
7-[(2-bromobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[(2-bromobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one, also known as BBPMC, is a synthetic compound that has been extensively studied for its potential use as a biological tool in scientific research. BBPMC belongs to the class of coumarin derivatives and has been found to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 7-[(2-bromobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 7-[(2-bromobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one has been shown to inhibit the activity of COX-2 by binding to its active site, thereby preventing the production of prostaglandins. 7-[(2-bromobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one has also been found to inhibit the activity of certain kinases, such as extracellular signal-regulated kinase (ERK), which is involved in cell proliferation and survival.
Biochemical and physiological effects:
7-[(2-bromobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one has been found to exhibit a range of biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of inflammatory diseases such as arthritis and cancer. 7-[(2-bromobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one has also been found to induce apoptosis, or programmed cell death, in cancer cells, which may have potential as a cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
7-[(2-bromobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one has several advantages as a biological tool in scientific research. It is relatively easy to synthesize and purify, and its chemical structure can be easily modified to produce analogs with different biological activities. However, 7-[(2-bromobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one also has some limitations. Its mechanism of action is not fully understood, and its effects may be cell-type specific, which may limit its usefulness in certain experiments.
Orientations Futures
There are several future directions for research on 7-[(2-bromobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one. One area of interest is its potential as a cancer therapy. 7-[(2-bromobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one has been found to induce apoptosis in cancer cells, and further research is needed to determine its efficacy in vivo. Another area of interest is its potential as an anti-inflammatory agent. 7-[(2-bromobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one has been shown to inhibit the activity of COX-2, and further research is needed to determine its effectiveness in treating inflammatory diseases. Finally, the development of 7-[(2-bromobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one analogs with different biological activities may provide new insights into its mechanism of action and potential therapeutic uses.
Méthodes De Synthèse
The synthesis of 7-[(2-bromobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one involves the reaction of 7-hydroxy-8-methyl-4-propylcoumarin with 2-bromobenzyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds under reflux conditions in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is purified through column chromatography to obtain pure 7-[(2-bromobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one.
Applications De Recherche Scientifique
7-[(2-bromobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one has been widely used as a biological tool in scientific research. It has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 7-[(2-bromobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that contribute to inflammation.
Propriétés
IUPAC Name |
7-[(2-bromophenyl)methoxy]-8-methyl-4-propylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrO3/c1-3-6-14-11-19(22)24-20-13(2)18(10-9-16(14)20)23-12-15-7-4-5-8-17(15)21/h4-5,7-11H,3,6,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTHVFIOYZKVTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(2-bromobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~1~-cyclohexyl-N~2~-methylglycinamide](/img/structure/B4966719.png)
![1-methyl-2-[(2,3,5,6-tetramethylphenyl)diazenyl]-1H-benzimidazole](/img/structure/B4966740.png)

![N-{1-[4,5-bis(dimethylamino)-1-naphthyl]-2,2,2-trichloroethyl}-4-chlorobenzenesulfonamide](/img/structure/B4966756.png)
![ethyl N-{[(4-chlorophenyl)amino]carbonothioyl}-N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-beta-alaninate](/img/structure/B4966759.png)
![3-(1-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl acetate](/img/structure/B4966763.png)
![ethyl 4-[N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B4966765.png)
![N-[2-(4-methoxyphenyl)ethyl]-N'-(4-nitrophenyl)ethanediamide](/img/structure/B4966767.png)
![1-[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]-N-(5-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B4966769.png)
![[(4,6,8-trimethyl-2-quinolinyl)thio]acetonitrile](/img/structure/B4966774.png)

![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(4-methyl-1-piperazinyl)nicotinamide](/img/structure/B4966787.png)
![benzyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B4966793.png)
![2-{[3-cyano-4-(2,5-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide](/img/structure/B4966807.png)